molecular formula C17H17BrN2O2 B2535673 5-bromo-N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)nicotinamide CAS No. 2034541-64-3

5-bromo-N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)nicotinamide

Cat. No.: B2535673
CAS No.: 2034541-64-3
M. Wt: 361.239
InChI Key: WPPOXCRRGCCZED-UHFFFAOYSA-N
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Description

5-bromo-N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)nicotinamide (CAS 2034541-64-3) is a chemical compound with the molecular formula C17H17BrN2O2 and a molecular weight of 361.2 g/mol . This nicotinamide derivative is of significant interest in medicinal chemistry research, particularly in the field of oncology and DNA damage response. Its structural features, including the dihydrobenzofuran moiety and the carboxamide group, are characteristic of scaffolds designed to target enzyme active sites . Research on similar dihydrobenzofuran-7-carboxamide derivatives has demonstrated their potential as inhibitors of poly(ADP-ribose) polymerase-1 (PARP-1), a key enzyme involved in DNA repair . PARP-1 facilitates the repair of DNA single-strand breaks, and its inhibition is a validated strategy for the synthetic lethality treatment of cancers with homologous recombination deficiencies, such as those involving BRCA1 and BRCA2 mutations . The nicotinamide moiety is a critical precursor for the cofactor nicotinamide adenine dinucleotide (NAD+), which is essential for cellular energy metabolism and is itself the native substrate for PARP enzymes . By acting as a potential PARP-1 inhibitor, this compound may interfere with the DNA repair machinery of cancer cells, leading to cell death. This makes it a valuable tool compound for researchers investigating new anticancer agents, the mechanisms of DNA repair, and the principles of synthetic lethality. This product is intended for research and laboratory use only. It is not intended for diagnostic or therapeutic use, nor for human consumption.

Properties

IUPAC Name

5-bromo-N-[1-(2,3-dihydro-1-benzofuran-5-yl)propan-2-yl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17BrN2O2/c1-11(20-17(21)14-8-15(18)10-19-9-14)6-12-2-3-16-13(7-12)4-5-22-16/h2-3,7-11H,4-6H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPPOXCRRGCCZED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC2=C(C=C1)OCC2)NC(=O)C3=CC(=CN=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)nicotinamide typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

5-bromo-N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)nicotinamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like potassium carbonate.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction can modify the dihydrobenzofuran moiety.

Comparison with Similar Compounds

Comparison with Similar Compounds

Functional Group Variations: Nicotinamide vs. Nicotinonitrile

describes 6-(5-bromo-benzofuran-2-yl)-2-(2-oxo-2-phenyl-ethylsulfanyl)-nicotinonitrile (5b), a nitrile derivative. Key differences include:

  • Functional groups : The target compound’s amide group (-CONH-) contrasts with the nitrile (-CN) and thioether (-S-) substituents in 5b. Amides generally exhibit higher polarity and hydrogen-bonding capacity, which may improve solubility and target binding compared to nitriles .
  • Synthetic routes: Both compounds involve brominated benzofuran intermediates, but the target’s amide linkage likely requires coupling reagents (e.g., EDC/HOBt), whereas 5b was synthesized via nucleophilic substitution with ω-bromoacetophenone in DMF/KOH .

Dihydrobenzofuran Derivatives: Amine vs. Amide

lists 5-MAPDB and 6-MAPDB , dihydrobenzofuran-based amines. Critical distinctions include:

  • Substituent chemistry: The target’s amide group contrasts with the primary/secondary amines in MAPDB derivatives.
  • Positional isomerism : The target’s dihydrobenzofuran substitution at the 5-position (vs. 5-/6-MAPDB) may alter steric and electronic interactions with biological targets.

Heterocyclic Substituents: Furan-Pyrazine vs. Dihydrobenzofuran

details 5-bromo-N-((3-(furan-2-yl)pyrazin-2-yl)methyl)nicotinamide , which shares the bromonicotinamide core but differs in substituents:

  • Aromaticity : The furan-pyrazine group is fully aromatic, while the target’s dihydrobenzofuran has a partially saturated ring. Reduced aromaticity may decrease π-π stacking interactions but improve solubility .

Data Table: Structural and Functional Comparison

Compound Molecular Formula Molecular Weight (g/mol) Key Functional Groups Notable Features
5-bromo-N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)nicotinamide (Target) C₁₈H₁₈BrN₂O₃ (estimated) ~420–440 Amide, bromopyridine, dihydrobenzofuran Enhanced metabolic stability, moderate polarity
6-(5-bromo-benzofuran-2-yl)-nicotinonitrile (5b) C₁₆H₁₀BrN₃OS 372.23 Nitrile, thioether, bromobenzofuran Higher reactivity, potential for cross-coupling
5-MAPDB C₁₂H₁₇NO 191.27 Primary/secondary amine, dihydrobenzofuran Psychoactive potential, basicity
5-bromo-N-(furan-pyrazine-methyl)nicotinamide C₁₅H₁₁BrN₄O₂ 359.18 Amide, bromopyridine, furan-pyrazine Aromatic stacking, moderate solubility

Biological Activity

5-Bromo-N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)nicotinamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in oncology. This article explores its biological activity, focusing on anticancer properties, mechanisms of action, and structural comparisons with related compounds.

Chemical Structure and Properties

The compound features a bromine atom, a dihydrobenzofuran moiety, and a nicotinamide group. Its unique structure is believed to enhance its solubility and biological activity. The presence of the carboxamide functional group is crucial for its interaction with biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer potential of 5-bromo-N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)nicotinamide across various cancer cell lines. Below is a summary of its inhibitory effects on different types of cancer:

Cancer Type Cell Line Inhibition Rate (%)
LeukemiaK-56256.84
SR60.89
Non-Small Cell Lung CancerNCI-H322M40.87
NCI-H46080.92
Colon CancerHCT-11672.14
KM1241.49
SW-62040.82
CNS CancerSNB-7558.02
U25173.94
MelanomaLOX IMVI72.69
MDA-MB-43550.64
Ovarian CancerOVCAR-456.45
OVCAR-844.50

These results indicate that the compound exhibits promising anticancer activity, particularly against non-small cell lung cancer and colon cancer.

The mechanisms through which this compound exerts its anticancer effects are still under investigation. However, it is hypothesized that the bromine atom may play a role in nucleophilic substitution reactions, while the furan and carboxamide groups could facilitate interactions with various biological targets such as enzymes involved in cell proliferation and survival pathways.

Comparative Analysis with Similar Compounds

To contextualize the biological activity of 5-bromo-N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)nicotinamide, it is useful to compare it with structurally similar compounds:

Compound Name Structural Features Biological Activity
5-Bromo-Dihydrobenzofuran Contains bromine and benzofuranAntimicrobial properties
N-(1-(Benzofuran)-propyl)carboxamide Similar amide structurePotential anticancer activity
6-Methyl-Dihydrobenzofuran Methyl substitution on benzofuranAntioxidant properties

The unique combination of structural elements in 5-bromo-N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)nicotinamide may confer distinct biological activities compared to these similar compounds.

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds in clinical settings:

  • Study on Leukemia Cell Lines : A study demonstrated that derivatives similar to the compound significantly inhibited cell growth in K-562 leukemia cells through apoptosis induction.
  • Non-Small Cell Lung Cancer Study : Research indicated that compounds with similar structures showed enhanced cytotoxicity against non-small cell lung cancer cells, suggesting potential therapeutic applications.
  • Mechanistic Insights : Investigations into the interaction of these compounds with specific molecular targets have revealed pathways that may be exploited for therapeutic benefit.

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